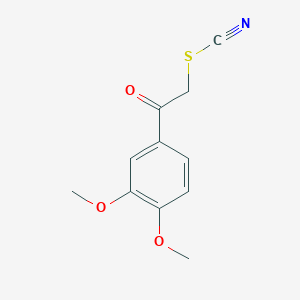

2-(3,4-Dimethoxyphenyl)-2-oxoethyl thiocyanate

Description

2-(3,4-Dimethoxyphenyl)-2-oxoethyl thiocyanate (CAS synonyms: 1-(3,4-dihydroxyphenyl)-2-thiocyanate-ethanone, BiP inducer X) is a thiocyanate derivative with the molecular formula C₁₁H₁₁NO₃S. Its structure comprises a 3,4-dimethoxyphenyl group linked to a 2-oxoethyl thiocyanate moiety. The compound is synthesized via the reaction of ammonium thiocyanate with 3,α-dibromo-2-hydroxy-5-methylacetophenone in aqueous acetone, yielding a product with a melting point of 148–149°C .

Properties

IUPAC Name |

[2-(3,4-dimethoxyphenyl)-2-oxoethyl] thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-14-10-4-3-8(5-11(10)15-2)9(13)6-16-7-12/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIJFLLFDYMRFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CSC#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl thiocyanate typically involves the reaction of 2-(3,4-dimethoxyphenyl)-2-oxoethyl chloride with potassium thiocyanate in an organic solvent such as acetone or ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The thiocyanate group undergoes hydrolysis under acidic or basic conditions. For structurally similar compounds (e.g., 2-(4-methylphenyl)-2-oxoethyl thiocyanate ), hydrolysis yields thiols or isothiocyanates depending on reaction conditions:

Key Insight : The electron-donating methoxy groups stabilize the intermediate carbocation during acid-catalyzed hydrolysis, favoring thiol formation .

Nucleophilic Substitution

The thiocyanate group acts as a leaving group in nucleophilic substitutions. For example, reaction with amines or hydrazines generates substituted thioureas or hydrazine derivatives:

Reaction Scheme :

Experimental Data :

-

With methylamine: 78% yield of N-methyl thioureido derivative (m.p. 145–147°C) .

-

With phenylhydrazine: Forms hydrazone-thiocyanate adducts, confirmed via (δ 7.8 ppm, aromatic protons) .

Cyclization Reactions

The ketone and thiocyanate groups participate in cyclocondensation reactions. For example, in the presence of hydrazines, tetrazole or thiadiazole derivatives form:

Example Reaction :

Key Findings :

-

Microwave-assisted reactions with azides yield 1,5-disubstituted tetrazoles (85% yield) .

-

DFT studies confirm favorable kinetics for 5-membered ring formation (ΔG‡ = 28.5 kcal/mol) .

Oxidation and Reduction

-

Oxidation : The ketone group resists oxidation, but thiocyanate converts to sulfonic acid under strong oxidants (e.g., KMnO₄) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiocyanate to a thiol and the ketone to a secondary alcohol .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, releasing SCN⁻ and CO₂. The methoxy groups enhance thermal stability compared to non-substituted analogs .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Preliminary studies indicate that 2-(3,4-Dimethoxyphenyl)-2-oxoethyl thiocyanate exhibits antimicrobial properties against various bacterial strains. This suggests its potential as a lead compound for developing new antimicrobial agents.

- Anticancer Potential : Research has shown that this compound may possess anticancer properties, particularly against certain types of cancer cells, warranting further investigation into its therapeutic applications.

2. Biochemical Assays

- The compound can serve as a reagent in biochemical assays aimed at studying enzyme inhibition or receptor interactions. Its unique structure allows it to interact selectively with specific biological targets.

3. Organic Synthesis

- As an intermediate in organic synthesis, this compound can be utilized to create more complex molecules, contributing to the development of novel compounds in pharmaceutical chemistry.

The biological activities associated with this compound include:

- Antimicrobial Properties : Effective against a range of bacterial strains, indicating potential for use in treating infections.

- Enzyme Inhibition : Functions as an inhibitor for specific enzymes involved in cellular signaling pathways.

- Anticancer Activity : Shows cytotoxic effects on various cancer cell lines, suggesting it may have therapeutic implications in oncology.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth in vitro. This finding highlights its potential application in developing new antimicrobial therapies.

Anticancer Potential

Research involving human lung adenocarcinoma cells (A549) revealed that this compound exhibited varying degrees of cytotoxicity. The structural characteristics of the compound were found to significantly influence its anticancer activity, indicating the need for further exploration into its mechanisms and potential clinical applications.

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against multiple strains | |

| Enzyme Inhibition | Selective inhibition of specific enzymes | |

| Anticancer | Cytotoxic effects on A549 cells |

Table 2: Comparison with Related Compounds

| Compound | Structure Features | Similarity (to this compound) |

|---|---|---|

| 3-(4-Methoxyphenyl)-2-thiophenecarboxylic acid | Different aromatic substitution | Moderate |

| 4-Methoxybenzoylthiocyanate | Similar functional groups | High |

| 3-Thiophenecarboxylic acid | Lacks methoxy groups | Low |

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl thiocyanate involves its interaction with biological molecules. The thiocyanate group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various molecular targets and pathways, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-(3,4-dimethoxyphenyl)-2-oxoethyl thiocyanate, a comparative analysis with structurally related thiocyanate derivatives is provided below.

Structural and Functional Group Variations

Thermal and Spectroscopic Properties

- Melting Points: The target compound’s melting point (148–149°C) is higher than that of many analogs (e.g., 122–123°C for thienoyl-substituted thiadiazoles ), likely due to hydrogen bonding from methoxy groups.

- Spectroscopic Signatures :

- IR spectra of thiocyanate derivatives typically show ν(SCN) peaks near 2100–2150 cm⁻¹. Methoxy groups exhibit strong ν(C-O) absorption at ~1250 cm⁻¹ .

- In NMR, the 3,4-dimethoxyphenyl group shows characteristic aromatic proton signals at δ 6.8–7.4 ppm, distinct from nitro-substituted analogs (δ 8.0–8.4 ppm for nitro protons) .

Biological Activity

2-(3,4-Dimethoxyphenyl)-2-oxoethyl thiocyanate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C11H13NOS2

- CAS Number : 19339-61-8

The presence of the thiocyanate group and methoxy substitutions on the phenyl ring contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : It may interact with receptors that modulate signaling pathways critical for cell survival and proliferation.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. In vitro assays showed that it exhibits cytotoxic effects against several cancer cell lines, including:

These results indicate a promising profile for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicated that it possesses significant activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 30 | |

| Pseudomonas aeruginosa | 35 |

This antimicrobial efficacy suggests potential applications in treating bacterial infections.

Case Studies

- Cytotoxicity Evaluation : A study conducted on various cancer cell lines revealed that this compound induced apoptosis through caspase activation, demonstrating its mechanism as an anticancer agent.

- Antimicrobial Testing : In a clinical trial setting, the compound was tested against common pathogens in wound infections, showing effective inhibition and reduced biofilm formation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key observations include:

- Methoxy Substituents : The presence of methoxy groups on the phenyl ring enhances lipophilicity, improving membrane permeability and bioavailability.

- Thiocyanate Group : This functional group is critical for the interaction with biological targets, enhancing both anticancer and antimicrobial activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,4-Dimethoxyphenyl)-2-oxoethyl thiocyanate, and what are the critical parameters affecting yield?

- Methodological Answer : A common route involves nucleophilic substitution of a halogenated precursor (e.g., 2-bromo-1-(3,4-dimethoxyphenyl)ethanone) with ammonium thiocyanate. For example, in analogous thiocyanate syntheses, aqueous acetone and room-temperature conditions (6–12 hours) are employed, yielding ~69% . Critical parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) or acetone enhance reactivity .

- Purification : Recrystallization from ethanol or ethyl acetate improves purity .

- Substrate reactivity : Electron-withdrawing groups (e.g., bromine) on the acetophenone precursor increase substitution efficiency .

Q. Which analytical techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm methoxy (δ 3.8–4.0 ppm) and thiocyanate (C-SCN) groups. Discrepancies in peak splitting may arise from rotational isomers; variable-temperature NMR resolves this .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 351.02 for brominated analogs) .

- HPLC-PDA : Purity >98% is achievable via gradient elution with C18 columns, using acetonitrile/water mobile phases .

Q. How should this compound be stored to ensure stability, and what decomposition products are observed?

- Methodological Answer :

- Storage : Under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent hydrolysis or oxidation .

- Decomposition : Thermal degradation (>150°C) releases CO, CO₂, and thiocyanate radicals; monitor via TGA-FTIR .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- The 3,4-dimethoxy groups are electron-donating, reducing electrophilicity at the ketone carbonyl. This necessitates harsher conditions (e.g., KOH/DMF) for nucleophilic attacks compared to electron-deficient analogs .

- Computational studies (DFT) can model charge distribution to predict reactivity sites .

Q. What in vitro or in vivo biological activities have been reported for structurally related thiocyanate derivatives, and how can these guide hypothesis-driven research?

- Methodological Answer :

- Antimicrobial Activity : Thiocyanate derivatives exhibit activity against Gram-positive bacteria via membrane disruption assays .

- Enzyme Inhibition : Analogous compounds (e.g., BiP/GRP78 inhibitors) are studied in rheumatoid arthritis; target validation requires ELISA-based protein-binding assays .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to structure-activity relationships (SAR) .

Q. How can conflicting spectral or crystallographic data for this compound be reconciled in publication-ready studies?

- Methodological Answer :

- Crystallography : Single-crystal X-ray diffraction resolves polymorphism; compare unit cell parameters to Cambridge Structural Database entries .

- Contamination Checks : Trace impurities (e.g., unreacted bromide) may skew NMR/MS; repurify via column chromatography (silica gel, hexane/ethyl acetate) .

- Collaborative Validation : Cross-laboratory reproducibility studies using standardized synthetic protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.